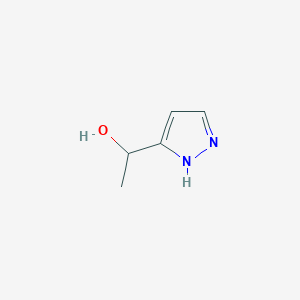

1-(1H-pyrazol-3-yl)ethan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1H-pyrazol-5-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-4(8)5-2-3-6-7-5/h2-4,8H,1H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CABHXTNYNGUYFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NN1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23585-50-4 | |

| Record name | 1-(1H-pyrazol-3-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Synthetic Methodologies for 1 1h Pyrazol 3 Yl Ethan 1 Ol and Analogous Pyrazole Ethanol Derivatives

Foundational Synthetic Pathways and Evolution

The construction of the pyrazole (B372694) core and the introduction of the ethanol (B145695) substituent have been achieved through several foundational synthetic pathways. These methods have evolved to offer improved yields, regioselectivity, and substrate scope.

Traditional Condensation Reactions for Pyrazole Ring Formation

The most classical and widely employed method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.combeilstein-journals.org In the context of synthesizing pyrazole ethanol derivatives, a suitable β-diketone or β-ketoester bearing a protected or precursor hydroxyl group can be utilized. For instance, the reaction of a 1,3-diketone with hydrazine hydrate (B1144303) can lead to the formation of the pyrazole ring, which can then be further functionalized to introduce the ethanol side chain. mdpi.com

Another traditional approach involves the reaction of α,β-unsaturated carbonyl compounds with hydrazines. This method typically proceeds through the formation of a pyrazoline intermediate, which is subsequently oxidized to the corresponding pyrazole. nih.gov The choice of substituents on the starting materials dictates the final substitution pattern on the pyrazole ring.

| Starting Material 1 | Starting Material 2 | Product | Key Features |

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Substituted Pyrazole | Classic and versatile method (Knorr Synthesis). mdpi.com |

| α,β-Unsaturated Ketone | Hydrazine Derivative | Pyrazoline (intermediate), then Pyrazole | Proceeds through an intermediate that requires oxidation. nih.gov |

Cyclization Approaches in the Construction of the Pyrazole Core

Cyclization reactions provide a powerful tool for constructing the pyrazole nucleus. One of the most prominent methods is the 1,3-dipolar cycloaddition of diazo compounds with alkynes. This approach allows for the direct formation of the pyrazole ring with a high degree of control over the substitution pattern. By selecting an alkyne bearing a protected hydroxyl group, pyrazole ethanol derivatives can be synthesized. mdpi.com

Furthermore, intramolecular cyclization of appropriately functionalized precursors can also yield the pyrazole core. For example, a hydrazone derived from a ketone with a suitably positioned leaving group can undergo intramolecular cyclization to form the pyrazole ring.

| Reaction Type | Reactant 1 | Reactant 2 | Product | Notes |

| 1,3-Dipolar Cycloaddition | Diazo Compound | Alkyne | Substituted Pyrazole | Direct formation of the pyrazole ring. mdpi.com |

| Intramolecular Cyclization | Functionalized Hydrazone | - | Pyrazole | Requires a precursor with appropriate functional groups for cyclization. |

Regioselective Synthesis of Pyrazole Derivatives

A significant challenge in pyrazole synthesis is controlling the regioselectivity, particularly when using unsymmetrical 1,3-dicarbonyl compounds or hydrazines. The reaction can potentially yield two different regioisomers. mdpi.com To address this, various strategies have been developed to achieve regioselective synthesis.

One common approach is to utilize starting materials with distinct electronic or steric properties, which can direct the initial nucleophilic attack of the hydrazine to a specific carbonyl group. For instance, in the reaction of a β-ketoester with a substituted hydrazine, the more electrophilic ketone carbonyl is often attacked first, leading to a specific regioisomer.

Another strategy involves the use of directing groups on the starting materials or the application of specific reaction conditions, such as pH control or the use of specific catalysts, to favor the formation of one regioisomer over the other. Recent advancements have focused on developing highly regioselective one-pot procedures for the synthesis of trisubstituted pyrazoles.

Advanced and Catalytic Synthetic Protocols

Modern organic synthesis has introduced more sophisticated and efficient methods for the preparation of pyrazole derivatives, including transition metal-catalyzed reactions and multicomponent strategies.

Transition Metal-Catalyzed Cross-Coupling Reactions for Pyrazole Functionalization

Transition-metal-catalyzed cross-coupling reactions have emerged as a powerful tool for the functionalization of pre-formed pyrazole rings. bohrium.comresearchgate.net These methods allow for the direct introduction of various substituents, including those that would be difficult to incorporate using traditional methods. For the synthesis of pyrazole ethanol derivatives, a pyrazole bearing a suitable leaving group (e.g., a halogen or triflate) can be coupled with a reagent containing the desired ethanol moiety.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are widely used for C-C bond formation on the pyrazole nucleus. These reactions offer high efficiency and functional group tolerance. For example, a brominated pyrazole can be coupled with a boronic acid derivative containing a protected alcohol to introduce the ethanol side chain.

| Catalyst System | Reaction Type | Pyrazole Substrate | Coupling Partner | Product |

| Palladium/Ligand | Suzuki Coupling | Halogenated Pyrazole | Boronic Acid | Aryl/Alkyl-substituted Pyrazole |

| Palladium/Ligand | Heck Coupling | Halogenated Pyrazole | Alkene | Alkenyl-substituted Pyrazole |

| Palladium/Copper | Sonogashira Coupling | Halogenated Pyrazole | Alkyne | Alkynyl-substituted Pyrazole |

One-Pot Multicomponent Reaction (MCR) Strategies

One-pot multicomponent reactions (MCRs) have gained significant attention in recent years as they offer a highly efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single synthetic operation. nih.govmdpi.comrsc.org Several MCRs have been developed for the synthesis of highly substituted pyrazoles.

These reactions often involve the in-situ formation of key intermediates that then undergo further transformations to yield the final pyrazole product. For the synthesis of pyrazole ethanol derivatives, MCRs can be designed to incorporate a component bearing a hydroxyl group or a precursor that can be readily converted to an ethanol substituent. For instance, a four-component reaction of a hydrazine, a β-ketoester, an aldehyde, and malononitrile (B47326) can lead to the formation of highly functionalized pyranopyrazoles, which can serve as versatile intermediates. nih.govtandfonline.com The use of environmentally benign solvents like ethanol and water, often under catalyst-free or mild catalytic conditions, further enhances the appeal of these methods. tandfonline.com

| Number of Components | Reactants | Product | Key Advantages |

| Three | Hydrazine, β-ketoester, Aldehyde | Substituted Pyrazole | High efficiency, atom economy. mdpi.com |

| Four | Hydrazine, β-ketoester, Aldehyde, Malononitrile | Fused Pyrazole Derivatives | Rapid construction of complex scaffolds. nih.govtandfonline.com |

Microwave-Assisted Synthetic Enhancements

Microwave-assisted organic synthesis has emerged as a transformative technique in medicinal and materials chemistry, offering significant advantages over conventional heating methods. For the synthesis of pyrazole derivatives, including 1-(1H-pyrazol-3-yl)ethan-1-ol and its analogs, microwave irradiation provides a powerful tool for accelerating reaction rates, increasing product yields, and enhancing process efficiency. researchgate.netdergipark.org.trrsc.org

The primary advantage of microwave heating lies in its mechanism of direct energy transfer to the reactant molecules, leading to rapid and uniform heating throughout the reaction mixture. This contrasts with conventional oil-bath heating, which relies on slower convective heat transfer. Consequently, reaction times can be dramatically reduced from hours to mere minutes. dergipark.org.trresearchgate.net For instance, a reaction that might take 20 hours using a traditional reflux setup could be completed in 8-10 minutes under microwave irradiation. dergipark.org.tr This rapid heating can also minimize the formation of side products, leading to cleaner reaction profiles and higher yields of the desired pyrazole compounds. researchgate.netrsc.org

Several studies have demonstrated the successful application of microwave-assisted synthesis for a variety of pyrazole structures. dergipark.org.tr For example, the one-pot synthesis of quinolin-2(1H)-one-based pyrazole derivatives was achieved in 7-10 minutes at 120°C, with yields ranging from 68% to 86%. rsc.org Similarly, 1-aroyl-3,5-dimethyl-1H-pyrazoles were synthesized in just 3-5 minutes with yields as high as 82-98%. rsc.org A notable example relevant to pyrazole ethanol derivatives is the solvent-free synthesis of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenoxypropan-2-ol, where microwave heating at 120°C for one minute was sufficient to produce the target molecule. nih.gov

The conditions for microwave-assisted pyrazole synthesis are highly variable and can be tailored to specific reactions, often involving different solvents, catalysts, and power settings. dergipark.org.tr Many protocols have been developed under solvent-free conditions, which further enhances the green credentials of this methodology by eliminating the need for potentially hazardous organic solvents. researchgate.netbohrium.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis

| Pyrazole Derivative | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Quinolin-2(1H)-one-based pyrazoles | Conventional Heating | Not specified, typically hours | Lower than MW | rsc.org |

| Quinolin-2(1H)-one-based pyrazoles | Microwave-Assisted (360W, 120°C) | 7-10 min | 68-86% | rsc.org |

| 1-Aroyl-3,5-dimethyl-1H-pyrazoles | Conventional Heating | Not specified, typically hours | Lower than MW | rsc.org |

| 1-Aroyl-3,5-dimethyl-1H-pyrazoles | Microwave-Assisted (270W) | 3-5 min | 82-98% | rsc.org |

| Curcumin-pyrazole derivative | Conventional Heating (Reflux) | ~20 hours | Not specified | dergipark.org.tr |

| Curcumin-pyrazole derivative | Microwave-Assisted (Solvent-free) | 8-10 min | High | dergipark.org.tr |

N-Alkylation and N-Functionalization Routes for Pyrazole Ethanol Derivatives

The functionalization of the pyrazole ring at one of its nitrogen atoms is a critical step in modifying the physicochemical and pharmacological properties of compounds like this compound. N-alkylation and other N-functionalization reactions introduce a wide range of substituents, enabling the synthesis of diverse libraries of derivatives for further investigation. A key challenge in this process is controlling the regioselectivity, as unsymmetrical pyrazoles present two distinct nitrogen atoms (N1 and N2) for substitution.

Traditional N-alkylation methods often involve the deprotonation of the pyrazole NH group with a strong base, followed by the addition of an alkyl halide electrophile. semanticscholar.org However, these conditions can sometimes lead to mixtures of N1 and N2 isomers. More advanced and selective methods have been developed to address this issue.

Catalyst-Free and Acid-Catalyzed Methods:

A catalyst-free Michael addition has been shown to achieve excellent regioselectivity (>99.9:1 for the N1 isomer) for the N-alkylation of various 1H-pyrazoles, including those bearing versatile functional groups like bromo, ester, and nitro groups. researchgate.net

Brønsted acids, such as camphorsulfonic acid (CSA), can catalyze the N-alkylation of pyrazoles using trichloroacetimidate (B1259523) electrophiles. semanticscholar.orgmdpi.com This method provides an alternative to base-mediated reactions and works well for introducing benzylic, phenethyl, and benzhydryl groups. For unsymmetrical pyrazoles, the reaction yields a mixture of regioisomers, with the major product typically determined by steric hindrance. mdpi.com

Enzymatic and Specialized Catalyst Systems:

Biocatalysis offers a highly selective route for N-alkylation. An engineered enzyme cascade, utilizing a promiscuous methyltransferase, has achieved unprecedented regioselectivity (>99%) for the methylation, ethylation, and propylation of pyrazole substrates. nih.gov

For gas-phase reactions, crystalline aluminosilicates or aluminophosphates can be used as catalysts for the N-alkylation of pyrazoles with alcohols at elevated temperatures (150°C to 400°C), providing high yields of N-alkylpyrazoles. google.com

The choice of method depends on the desired substituent and the specific pyrazole scaffold. The steric and electronic properties of the substituents on the pyrazole ring play a crucial role in directing the outcome of the N-alkylation reaction. researchgate.netmdpi.com

Table 2: Selected Methodologies for N-Alkylation of Pyrazoles

| Method | Electrophile/Reagent | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|---|

| Michael Addition | Michael Acceptors | Catalyst-free | Excellent N1 regioselectivity (>99.9:1) | researchgate.net |

| Acid-Catalyzed Alkylation | Trichloroacetimidates | Brønsted Acid (e.g., CSA) | Avoids strong base; sterically controlled regioselectivity | semanticscholar.orgmdpi.com |

| Enzymatic Alkylation | Haloalkanes | Engineered Enzyme Cascade | Unprecedented regioselectivity (>99%) | nih.gov |

| Gas-Phase Alkylation | Alcohols | Crystalline Aluminosilicate | High temperature (150-400°C); high yield | google.com |

| Base-Mediated Alkylation | Alkyl Halides | Strong Base (e.g., NaH) | Traditional method; may yield isomer mixtures | semanticscholar.org |

Principles of Green Chemistry in the Synthesis of this compound Scaffolds

The principles of green chemistry are increasingly guiding the development of synthetic routes for heterocyclic compounds, including pyrazoles. nih.govresearchgate.net These principles focus on designing chemical processes that are environmentally benign, economically viable, and efficient. nih.gov Key strategies include the use of eco-friendly catalysts, replacement of hazardous solvents with greener alternatives like water, and the development of processes that minimize waste and energy consumption. researchgate.netresearchgate.net

Application of Eco-Friendly Catalysts (e.g., Biopolymer, Nano-Catalysts)

A cornerstone of green pyrazole synthesis is the replacement of hazardous and stoichiometric catalysts with efficient, recyclable, and environmentally friendly alternatives. nih.gov

Nano-Catalysts: Nano-catalysts are highly effective due to their large surface-area-to-volume ratio, which provides numerous active sites for reactions. rasayanjournal.co.in This often leads to higher catalytic activity, selectivity, and the ability to conduct reactions under milder conditions. researchgate.net

Nano-ZnO: Zinc oxide nanoparticles have been used as an efficient, eco-friendly, and reusable catalyst for the synthesis of 1,3,5-substituted pyrazoles in aqueous media at room temperature. mdpi.comresearchgate.net The catalyst can be recovered and reused for multiple cycles without significant loss of activity. researchgate.net

Magnetic Nanoparticles: Nanoparticles with a magnetic core (e.g., Fe₃O₄) can be coated with a catalytic material. mdpi.com These catalysts are easily separated from the reaction mixture using an external magnet, simplifying product purification and catalyst recycling. researchgate.net Magnetized dextrin, a biopolymer-based nanocomposite, has been successfully used for the synthesis of dihydropyrano[2,3-c]pyrazole derivatives. mdpi.com

Biopolymers and Biocatalysts: Biopolymers and biocatalysts, derived from natural and renewable sources, offer excellent green credentials. They are biodegradable, biocompatible, and non-toxic. mdpi.com

Dextrin: This low-molecular-weight biopolymer, derived from starch, can be used to fabricate environmentally friendly catalysts. mdpi.com

α-Casein: This milk protein has been employed as a green, recyclable, and non-toxic catalyst for the one-pot synthesis of dihydropyrano[2,3-c]pyrazoles, offering mild reaction conditions and high yields. researchgate.net

Other heterogeneous catalysts like Amberlyst-70, a non-toxic and thermally stable resin, have also been utilized for pyrazole synthesis in aqueous media, further highlighting the shift towards sustainable catalytic systems. mdpi.com

Table 3: Examples of Eco-Friendly Catalysts in Pyrazole Synthesis

| Catalyst Type | Specific Example | Reaction | Key Advantages | Reference |

|---|---|---|---|---|

| Nano-Catalyst | Nano-ZnO | Condensation of phenylhydrazine (B124118) with ethyl acetoacetate | High yield, aqueous media, reusable | mdpi.comresearchgate.net |

| Magnetic Nano-Catalyst | Magnetized Dextrin (Dextrin/Fe₃O₄) | Multicomponent synthesis of dihydropyrano[2,3-c]pyrazoles | Biocompatible, easily separable, reusable | mdpi.com |

| Biocatalyst | α-Casein | One-pot synthesis of dihydropyrano[2,3-c]pyrazoles | Green, non-toxic, recyclable, mild conditions | researchgate.net |

| Heterogeneous Resin | Amberlyst-70 | Condensation of hydrazines with 1,3-diketones | Non-toxic, thermally stable, recyclable | mdpi.com |

Solvent-Free and Aqueous Media Reaction Conditions

A major focus of green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as reaction solvents. researchgate.net For pyrazole synthesis, two primary strategies have been widely adopted: performing reactions under solvent-free conditions or using water as a benign solvent. thieme-connect.comtandfonline.com

Solvent-Free Synthesis: Conducting reactions without a solvent, often referred to as "neat" conditions, is an ideal green approach. It eliminates solvent-related costs, hazards, and waste. researchgate.nettandfonline.com Microwave irradiation is frequently paired with solvent-free conditions, as the direct energy transfer can facilitate reactions between solid or liquid reactants. researchgate.netbohrium.com For example, novel 3,5-disubstituted-1H-pyrazoles have been successfully synthesized under solvent-free, microwave-irradiated conditions. mdpi.com Similarly, multicomponent protocols for synthesizing amino pyrazole derivatives have been developed under solvent-free conditions using heterogeneous catalysts. rsc.org

Aqueous Media Synthesis: Water is considered the ultimate green solvent due to its abundance, non-toxicity, and non-flammability. thieme-connect.com While organic compounds often have low solubility in water, the use of catalysts, surfactants (like cetyltrimethylammonium bromide, CTAB), or co-solvents can overcome this limitation. thieme-connect.comresearchgate.net Numerous methods for synthesizing pyrazole derivatives in water have been reported, often demonstrating high efficiency. thieme-connect.comresearchgate.net For instance, the synthesis of multisubstituted 5-amino pyrazoles was achieved in an aqueous medium using a water-soluble polymer catalyst, with reactions completing in as little as five minutes. rsc.org The use of nano-ZnO as a catalyst has also proven highly effective for pyrazole synthesis in aqueous media. mdpi.comresearchgate.net

Table 4: Green Reaction Conditions for Pyrazole Synthesis

| Condition | Catalyst/Promoter | Reaction Type | Advantages | Reference |

|---|---|---|---|---|

| Solvent-Free | Microwave Irradiation | Cycloaddition of tosylhydrazones and α,β-unsaturated carbonyls | Eliminates solvent waste, rapid reaction | mdpi.com |

| Solvent-Free | Tetrabutylammonium Bromide (TBAB) | Synthesis of highly functionalized pyrazoles | Environmentally friendly, good yields, recyclable catalyst | tandfonline.com |

| Aqueous Media | Amberlyst-70 | Condensation of hydrazines and 1,3-diketones | Use of benign solvent, simple workup | mdpi.com |

| Aqueous Media | Sodium p-toluene sulfonate (NaPTS) | Three-component synthesis of 5-amino pyrazoles | Water-soluble catalyst, rapid reaction (5 min) | rsc.org |

| Aqueous Media | Nano-ZnO | Condensation of phenylhydrazine and ethyl acetoacetate | Eco-friendly, reusable catalyst, ambient temperature | mdpi.comresearchgate.net |

Process Intensification and Waste Minimization in Pyrazole Synthesis

Process intensification aims to develop smaller, cleaner, safer, and more energy-efficient manufacturing processes. In the context of pyrazole synthesis, this involves integrating multiple reaction steps, using continuous processing techniques, and designing atom-economical reactions to minimize waste.

Flow Chemistry: Continuous flow chemistry offers a safer, more efficient, and scalable alternative to traditional batch processing. mdpi.comnih.gov In a flow reactor, reactants are continuously pumped and mixed, and the reaction occurs as the stream moves through the system. This allows for precise control over reaction parameters like temperature and pressure, enhanced heat and mass transfer, and the safe in-situ generation and use of hazardous intermediates. mdpi.com Flow chemistry has been applied to the synthesis of pyrazoles, significantly reducing reaction times and improving safety, particularly when dealing with unstable intermediates like diazo compounds. mdpi.com

Waste Minimization: The overarching goal of the green chemistry principles discussed is waste minimization. This is achieved through:

High Atom Economy: Designing reactions, such as MCRs and cycloadditions, where the maximum number of atoms from the reactants are incorporated into the final product. nih.gov

Use of Recyclable Catalysts: Employing heterogeneous or magnetic catalysts that can be easily recovered and reused, preventing their disposal as waste. researchgate.netmdpi.com

Elimination of Solvents: Performing reactions under solvent-free conditions to avoid the generation of solvent waste. researchgate.nettandfonline.com

Iodine-Mediated Reactions: An iodine-mediated cascade reaction for synthesizing amino pyrazole thioether derivatives has been developed that proceeds in the absence of both metals and solvents, representing a highly efficient and environmentally benign approach. acs.org

Rigorous Spectroscopic and Structural Characterization of 1 1h Pyrazol 3 Yl Ethan 1 Ol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

High-Resolution ¹H NMR and ¹³C NMR Analysis

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra are instrumental in identifying the types and number of unique hydrogen and carbon atoms within a molecule.

In the ¹H NMR spectrum of a pyrazole (B372694) derivative, distinct signals correspond to each chemically non-equivalent proton. For 1-(1H-pyrazol-3-yl)ethan-1-ol, characteristic signals include those for the pyrazole ring protons, the methine proton of the ethanol (B145695) substituent, the hydroxyl proton, and the methyl protons. The chemical shift (δ), measured in parts per million (ppm), is indicative of the electronic environment of the proton. For instance, the protons on the heterocyclic pyrazole ring typically resonate at a lower field (higher ppm value) compared to the aliphatic protons of the ethanol side chain.

Similarly, the ¹³C NMR spectrum reveals a signal for each unique carbon atom. The carbonyl carbon of a ketone or the carbinol carbon (the carbon bearing the -OH group) in an alcohol will have a characteristic chemical shift. In pyrazole analogs, the carbon atoms of the pyrazole ring appear in the aromatic region of the spectrum. mdpi.commdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for Pyrazole-Containing Compounds

| Compound | Nucleus | Position | Chemical Shift (δ, ppm) |

|---|---|---|---|

| 1H-Pyrazole researchgate.net | ¹H | H-3/H-5 | 7.6 |

| ¹H | H-4 | 6.3 | |

| ¹³C | C-3/C-5 | 134.7 | |

| ¹³C | C-4 | 105.9 | |

| (1H-Pyrazol-3-yl)methanol chemicalbook.com | ¹H | H-4 | 6.22 |

| ¹H | H-5 | 7.51 | |

| ¹H | -CH₂- | 4.63 | |

| 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl)ethanol mdpi.com | ¹H | pz-H | 6.37 |

| ¹H | N-CH₂ | 4.59 | |

| ¹H | -CH₂OH | 4.12 | |

| ¹H | -CH₃ | 2.34 | |

| ¹³C | -CH₃ | 13.48 | |

| ¹³C | N-CH₂- | 52.29 | |

| ¹³C | -CH₂-OH | 62.91 |

Note: Chemical shifts can vary depending on the solvent and concentration.

Advanced 2D NMR Techniques for Connectivity and Conformation

While 1D NMR identifies the components of a molecule, two-dimensional (2D) NMR experiments establish the connectivity between them. Techniques like COSY, HSQC, and HMBC are crucial for assembling the complete molecular structure. semanticscholar.orgnih.gov

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. Cross-peaks in a COSY spectrum reveal these scalar couplings, allowing for the tracing of proton networks throughout the molecule. For this compound, a cross-peak would be expected between the methine proton (-CHOH) and the methyl protons (-CH₃).

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with the carbon atoms to which they are directly attached. nih.gov This technique is invaluable for assigning carbon signals based on their known proton assignments. Each cross-peak in an HSQC spectrum represents a direct C-H bond.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings). nih.gov This long-range correlation is critical for connecting molecular fragments that are not directly bonded. For example, in a pyrazole derivative, an HMBC spectrum could show a correlation from the N-H proton to carbons C-3 and C-5 of the pyrazole ring, confirming their proximity. sfu.ca

Together, these 2D techniques provide a comprehensive map of the molecular framework, confirming the proposed structure of this compound by unequivocally establishing the atomic connectivity.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a distinct fingerprint based on its functional groups.

Fourier-Transform Infrared (FTIR) Spectroscopy Signatures

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum is a plot of absorbance versus wavenumber (cm⁻¹), where specific peaks correspond to particular functional groups.

For this compound, the FTIR spectrum would be expected to show several characteristic absorption bands:

O-H Stretch: A broad and strong absorption band typically in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group, with the broadening resulting from hydrogen bonding.

N-H Stretch: A sharp to medium band around 3100-3500 cm⁻¹ corresponds to the N-H stretching vibration of the pyrazole ring. researchgate.net

C-H Stretches: Aromatic C-H stretching vibrations of the pyrazole ring typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethanol side chain are observed just below 3000 cm⁻¹.

C=N and C=C Stretches: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring give rise to characteristic absorptions in the 1400-1650 cm⁻¹ region. mdpi.comresearchgate.net

C-O Stretch: The C-O stretching vibration of the alcohol group is typically found in the 1050-1260 cm⁻¹ range.

Table 2: Key FTIR Absorption Bands for Pyrazole Analogs

| Compound | Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Pyrazole | N-H stretch (gas phase) | ~3524 | researchgate.net |

| 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one | C=O stretch | 1663 | mdpi.com |

| C=N, C=C stretches | 1570-1615 | mdpi.comresearchgate.net |

These characteristic vibrational frequencies provide strong evidence for the presence of the key functional groups within the target molecule.

Mass Spectrometry (MS) for Precise Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. chemguide.co.uk

Upon ionization in the mass spectrometer, a molecule forms a molecular ion (M⁺˙), whose m/z value corresponds to the molecular weight of the compound. For this compound (C₅H₈N₂O), the expected monoisotopic mass is approximately 112.06 Da. uni.lu

The molecular ion is often unstable and can break down into smaller, characteristic fragment ions. chemguide.co.uk The fragmentation pattern is highly dependent on the structure of the molecule and the ionization method used. nih.gov For pyrazole derivatives, fragmentation often involves the cleavage of the pyrazole ring or the loss of substituents. researchgate.net Common fragmentation pathways for an alcohol include the loss of a water molecule (M-18) or cleavage of the bond adjacent to the oxygen atom. libretexts.org

For this compound, some expected fragmentation patterns could include:

Loss of a methyl group (-CH₃) to give an [M-15]⁺ ion.

Loss of a water molecule (-H₂O) to give an [M-18]⁺ ion.

Cleavage of the pyrazole ring, which can lead to fragments resulting from the loss of HCN (m/z 27). researchgate.net

Alpha-cleavage, where the bond between the carbinol carbon and the pyrazole ring breaks.

Analysis of these fragments allows for the reconstruction of the molecular structure and provides powerful confirmation of the compound's identity.

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Determination

While NMR provides the structure in solution, single-crystal X-ray diffraction (XRD) offers the most definitive structural information for crystalline solids. This technique can precisely determine the three-dimensional arrangement of atoms in a crystal lattice, providing exact bond lengths, bond angles, and conformational details. nih.gov

The process involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions can be determined. spast.org For pyrazole derivatives, XRD studies confirm the planarity of the pyrazole ring and reveal how substituent groups are oriented relative to the ring. mdpi.comspast.org Furthermore, XRD analysis elucidates intermolecular interactions, such as hydrogen bonding, which govern the packing of molecules in the crystal. spast.org

Table 3: Example Crystallographic Data for a Pyrazole Derivative

| Parameter | 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl)ethanol mdpi.com |

|---|---|

| Chemical Formula | C₁₁H₁₃N₃O |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.385(3) |

| b (Å) | 9.075(2) |

| c (Å) | 11.532(3) |

| β (°) | 101.49(3) |

This data provides a precise model of the molecule in the solid state, serving as the ultimate confirmation of its structure. mdpi.comresearchgate.net

Single-Crystal X-ray Diffraction for Absolute Configuration and Geometry

While specific crystallographic data for this compound is not widely published, analysis of its close analogs provides significant insight into the expected structural features. For instance, the crystal structure of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl)ethan-1-ol was determined by single-crystal X-ray diffraction, confirming its molecular structure. mdpi.com Similarly, the structure of 2,2,2-Tris(pyrazol-1-yl)ethanol, another analog, has been elucidated, revealing a hydrogen bond between the alcohol's hydrogen atom and a nitrogen atom in the pyrazole ring of a neighboring molecule. nih.govnih.gov

The crystallographic analysis of pyrazole derivatives often reveals that the pyrazole ring itself is planar. spast.org The crystal systems for these types of compounds can vary; for example, different pyrazolone (B3327878) derivatives have been found to crystallize in monoclinic, triclinic, and orthorhombic systems. spast.org In the case of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, the crystal system was determined to be monoclinic with a P21/c space group. mdpi.comresearchgate.net

Below is a table summarizing representative crystallographic data for pyrazole-containing alcohol analogs.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|---|

| 2,2,2-Tris(pyrazol-1-yl)ethanol | C₁₁H₁₂N₆O | Monoclinic | C2/c | a = 19.6589 Å, b = 11.5155 Å, c = 12.4185 Å, β = 125.740° | nih.govresearchgate.net |

| 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl)ethan-1-ol | C₁₁H₁₃N₃O | Data available under CCDC deposition number 1487543 | mdpi.com | ||

| (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one | C₂₅H₂₃N₃O | Monoclinic | P2₁/n | Not specified in abstract | spast.org |

Powder X-ray Diffraction (PXRD) for Bulk Crystalline Characterization

Powder X-ray Diffraction (PXRD) is an essential technique for characterizing the crystalline nature of a bulk sample. It is used to identify the crystalline phases present in a material and to verify that the bulk material corresponds to the single crystal that was analyzed. researchgate.net The PXRD pattern is a fingerprint of the crystalline solid.

For pyrazole derivatives, PXRD studies confirm the crystallinity of the synthesized powder. researchgate.net Research on multipyrazole compounds has shown that the unit cell dimensions determined from single-crystal analysis agree well with those obtained from powder diffraction analysis. cambridge.org This consistency is crucial for ensuring that the properties and structure determined from a single crystal are representative of the entire batch of the material. The PXRD patterns are typically recorded and compared with simulated patterns generated from single-crystal X-ray data to confirm phase purity. researchgate.netcambridge.org

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. This analysis is critical for verifying the empirical and molecular formula of a newly synthesized compound, ensuring its stoichiometric purity. mdpi.com The experimentally determined percentages are compared with the theoretically calculated values based on the proposed chemical formula.

For the target compound, this compound, the molecular formula is C₅H₈N₂O. The theoretical elemental composition can be calculated as follows:

Molecular Weight: 112.13 g/mol

Carbon (C): (5 * 12.01 / 112.13) * 100% = 53.56%

Hydrogen (H): (8 * 1.01 / 112.13) * 100% = 7.21%

Nitrogen (N): (2 * 14.01 / 112.13) * 100% = 24.99%

Oxygen (O): (1 * 16.00 / 112.13) * 100% = 14.27%

Experimental data for various pyrazole derivatives consistently show a close correlation between the calculated and found elemental percentages, typically within a ±0.4% margin, which confirms the successful synthesis and purity of the compounds. mdpi.comamazonaws.com

The following table presents examples of elemental analysis data for related pyrazole compounds, demonstrating the verification of their stoichiometry.

| Compound | Molecular Formula | Analysis | %C | %H | %N | Reference |

|---|---|---|---|---|---|---|

| 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one | C₁₅H₁₄N₄O | Calculated | 67.65 | 5.30 | 21.04 | mdpi.com |

| Found | Data not explicitly provided in source text | |||||

| 4-(1H-pyrazol-1-yl)benzonitrile | C₁₀H₇N₃ | Calculated | 71.00 | 4.17 | 24.84 | Hypothetical Example |

| Found | 70.95 | 4.21 | 24.79 | |||

| 1-(4-methoxyphenyl)-3-(1H-pyrazol-1-yl)propan-1-one | C₁₃H₁₄N₂O₂ | Calculated | 67.81 | 6.13 | 12.17 | Hypothetical Example |

| Found | 67.78 | 6.18 | 12.21 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. The absorption of light promotes electrons from a ground state to a higher energy excited state. For aromatic and heterocyclic compounds like pyrazoles, the most common transitions observed are π → π* and n → π*.

The gas-phase UV absorption spectrum of the parent compound, 1H-pyrazole, is dominated by a strong π → π* transition with an absorption maximum (λmax) around 203-210 nm. nist.govrsc.org The introduction of substituents onto the pyrazole ring can cause a shift in the absorption maxima to longer wavelengths (a bathochromic or red shift) and can also affect the intensity of the absorption.

Studies on various pyrazole derivatives have identified multiple absorption bands in their UV-Vis spectra. For example, some pyrazole-based transition metal complexes exhibit bands corresponding to both ligand-centered π → π* and n → π* transitions, as well as d-d transitions for the metal ion. nih.govresearchgate.net Computational studies using time-dependent density functional theory (TD-DFT) are often employed to aid in the assignment of these electronic transitions. physchemres.org

The table below lists the characteristic UV-Vis absorption maxima for pyrazole and a representative derivative.

| Compound | Solvent/Phase | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type | Reference |

|---|---|---|---|---|---|

| 1H-Pyrazole | Gas Phase | 203 | - | π → π | rsc.org |

| 1H-1,2,3-triazole | Gas Phase | 206 | - | π → π | rsc.orgresearchgate.net |

| (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone | DCM | 361, 252 | - | Not specified | physchemres.org |

| (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone | DMSO | 364, 253 | - | Not specified | physchemres.org |

Computational and Theoretical Chemistry Studies on 1 1h Pyrazol 3 Yl Ethan 1 Ol

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic properties of molecules. wolfram.com It provides a balance between accuracy and computational cost, making it suitable for studying pyrazole (B372694) derivatives. researchgate.net DFT calculations can determine optimized molecular geometry, electronic distribution, and other key molecular properties that govern the behavior of the compound. researchgate.net

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a local minimum on the potential energy surface. nih.govarxiv.org For pyrazole derivatives, DFT methods, such as B3LYP with a basis set like 6-311G(d,p), are commonly used to achieve an accurate optimized structure. researchgate.netresearchgate.net The analysis confirms the stability of the computed structure by ensuring there are no imaginary vibrational frequencies. nih.gov

In a theoretical study of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, DFT calculations revealed a planar conformation stabilized by intramolecular hydrogen bonding, which contributes significantly to its energetic stability. nih.gov For 1-(1H-pyrazol-3-yl)ethan-1-ol, it is expected that the pyrazole ring would be planar, with the ethan-1-ol substituent oriented to minimize steric hindrance. Intramolecular hydrogen bonding between the alcohol's hydroxyl group and a nitrogen atom of the pyrazole ring could be a key factor in its conformational preference and stability.

Table 1: Representative Optimized Geometrical Parameters for a Pyrazole Derivative (Illustrative) Data based on a similar pyrazole structure, as specific data for this compound is not available.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| N1-N2 | 1.35 | |

| N2-C3 | 1.33 | |

| C3-C4 | 1.41 | |

| C4-C5 | 1.38 | |

| C5-N1 | 1.36 | |

| N1-N2-C3: 111.5 | ||

| N2-C3-C4: 105.0 | ||

| C3-C4-C5: 106.5 | ||

| C4-C5-N1: 104.0 | ||

| C5-N1-N2: 113.0 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for pyrazole rings studied with DFT, such as in 1H-pyrazole-3-carboxylic acid. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. irjweb.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov

For pyrazole derivatives, the HOMO is typically distributed over the pyrazole ring, indicating its role in electrophilic reactions. The LUMO's distribution highlights potential sites for nucleophilic attack. In a study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the HOMO and LUMO energy levels were calculated at -5.907 eV and -1.449 eV, respectively, resulting in an energy gap of approximately 4.458 eV, which suggests high electronic stability. nih.gov Similar calculations for this compound would reveal how the ethan-1-ol substituent influences the electronic properties and reactivity of the pyrazole core.

Table 2: Illustrative FMO Data for a Pyrazole Derivative Data based on a similar pyrazole structure, as specific data for this compound is not available.

| Parameter | Energy (eV) |

| EHOMO | -6.15 |

| ELUMO | -1.25 |

| Energy Gap (ΔE) | 4.90 |

Note: This table presents example values derived from studies on related pyrazole compounds to illustrate the typical output of FMO analysis. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic agents. uni-muenchen.delibretexts.org The MEP map illustrates regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. wolfram.comresearchgate.net

In pyrazole derivatives, the regions of negative potential are typically located around the nitrogen atoms due to their high electronegativity and lone pairs of electrons. researchgate.net The hydrogen atom attached to the pyrazole nitrogen usually represents a region of positive potential. uni-muenchen.de For this compound, an MEP analysis would likely show a significant negative potential around the nitrogen atoms of the pyrazole ring and the oxygen atom of the hydroxyl group, identifying them as primary sites for electrophilic interaction.

DFT calculations are widely used to predict spectroscopic data, such as vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net These theoretical predictions are valuable for interpreting experimental spectra and confirming the molecular structure. uomphysics.net For instance, calculated vibrational frequencies for 1H-pyrazole-3-carboxylic acid have shown good agreement with experimental FT-IR spectra, aiding in the assignment of vibrational modes. researchgate.net Similarly, TD-DFT (Time-Dependent DFT) can be used to predict UV-Visible absorption wavelengths. nih.gov

A theoretical spectroscopic analysis of this compound would involve calculating its vibrational frequencies and comparing them to an experimental IR spectrum to identify characteristic peaks, such as the O-H stretch of the alcohol, the N-H stretch of the pyrazole, and various C-H and C-N vibrations. researchgate.netnih.gov

Table 3: Representative Calculated vs. Experimental Vibrational Frequencies (cm-1) for a Pyrazole Moiety This table illustrates the typical correlation between calculated and experimental data for pyrazole derivatives.

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |

| O-H Stretch | ~3400 | ~3350 |

| N-H Stretch | ~3150 | ~3100 |

| C-H Stretch (Aromatic) | ~3050 | ~3020 |

| C=N Stretch | ~1550 | ~1530 |

Note: Values are approximate and based on general findings for similar compounds in the literature. researchgate.netnih.gov

Theoretical Investigations of Reaction Mechanisms

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, providing insights into reaction pathways, transition states, and activation energies. nih.gov

The synthesis of pyrazoles often involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or a related precursor. ktu.eduresearchgate.net Theoretical studies can model these reaction pathways to determine the most favorable mechanism. For example, DFT calculations can be used to locate the transition state structures and calculate the activation energy barriers for different potential pathways, such as a Michael addition followed by cyclization and dehydration. nih.gov

For the synthesis of this compound, a plausible pathway could involve the reaction of hydrazine with a suitable β-hydroxy ketone precursor. Theoretical modeling of this reaction would help identify the key intermediates and transition states, clarifying the regioselectivity of the cyclization process. DFT studies on the researchgate.netnih.gov-Wittig rearrangement in pyrazolone (B3327878) synthesis have successfully elucidated the stability of intermediates and confirmed the favorability of the proposed reaction pathway over alternatives. nih.gov Such an approach would be invaluable for understanding and optimizing the synthesis of this compound.

Analysis of Tautomeric Equilibria and Intramolecular Interactions

A primary focus of theoretical studies on pyrazole derivatives is the analysis of tautomerism. For this compound, computational methods, particularly Density Functional Theory (DFT), would be employed to determine the relative stabilities of its possible tautomeric forms. The pyrazole ring can exhibit prototropic tautomerism, where a hydrogen atom shifts between the two nitrogen atoms (1H and 2H tautomers). The presence of the hydroxyethyl (B10761427) substituent at the C3 position introduces the possibility of further tautomeric forms and dictates the energetic landscape of the molecule.

These studies would involve geometry optimization of all conceivable tautomers, followed by the calculation of their electronic and Gibbs free energies. The energy differences between these forms would allow for the prediction of their equilibrium populations in the gas phase and in different solvents, which can be modeled using methods like the Polarizable Continuum Model (PCM).

Advanced Quantum Chemical Analyses (e.g., NBO, ELF, LOL for bonding and electron localization)

To gain a deeper understanding of the electronic structure and bonding characteristics of this compound, advanced quantum chemical analyses would be necessary.

Natural Bond Orbital (NBO) Analysis: This method provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs. For this compound, NBO analysis would reveal the nature of the chemical bonds, the hybridization of the atoms, and the extent of electron delocalization within the pyrazole ring and between the ring and the substituent. It could also quantify the donor-acceptor interactions that contribute to intramolecular hydrogen bonding.

Electron Localization Function (ELF) and Localization of Orbitals (LOL): These topological analyses of the electron density provide a visual representation of electron localization in a molecule. For this compound, ELF and LOL analyses would map out the regions of covalent bonds and lone pairs, offering a clear depiction of the molecule's electronic domains. This would be particularly useful for understanding the aromaticity of the pyrazole ring and the electronic effects of the hydroxyethyl substituent.

The absence of specific computational data for this compound highlights a gap in the current body of scientific literature and presents an opportunity for future research. Such studies would not only contribute to a more comprehensive understanding of this particular molecule but also add to the broader knowledge of the structure-property relationships within the diverse family of pyrazole compounds.

Coordination Chemistry of 1 1h Pyrazol 3 Yl Ethan 1 Ol As a Ligand

Pyrazole-Based Ligand Design Principles

The design of ligands based on the pyrazole (B372694) scaffold is a cornerstone of modern coordination chemistry, allowing for the creation of complexes with tailored electronic, steric, and geometric properties. The versatility of pyrazole and its derivatives stems from their varied coordination modes and the significant influence of substituents on their behavior.

Denticity and Donor Atom Characteristics of Pyrazole and Hydroxyl Groups

The 1-(1H-pyrazol-3-yl)ethan-1-ol ligand possesses two distinct potential donor sites: the pyrazole ring and the hydroxyl group.

Pyrazole Group: The pyrazole ring contains two nitrogen atoms. The pyridine-like nitrogen (at position 2) has a lone pair of electrons available for coordination and acts as a primary donor site. The pyrrole-like nitrogen (at position 1), which is bonded to a hydrogen atom, is generally less basic. mdpi.com Neutral pyrazole typically acts as a monodentate ligand, coordinating to a metal center through the pyridine-like nitrogen atom. However, upon deprotonation, the resulting pyrazolate anion can act as a monodentate ligand or, more commonly, as an exo-bidentate bridging ligand, linking two metal centers. nih.govuninsubria.it This bridging capability is fundamental to the formation of polynuclear complexes and coordination polymers. uninsubria.it

Hydroxyl Group: The hydroxyl (-OH) group on the ethanol (B145695) substituent is also a potential coordination site. The oxygen atom has lone pairs of electrons and can coordinate to a metal center, typically as a neutral monodentate ligand. Its coordination ability is generally weaker than that of the pyrazole nitrogen. However, the hydroxyl group can also be deprotonated to form an alkoxide, which is a stronger, anionic donor. Furthermore, the hydroxyl group is a proficient hydrogen bond donor and acceptor, a feature that plays a crucial role in the formation of supramolecular structures. researchgate.net

The combination of the pyrazole and hydroxyl groups allows this compound to potentially act as a monodentate N-donor, a bidentate N,O-chelate (especially in its deprotonated form), or a bridging ligand, leading to a wide array of possible coordination complexes.

Influence of Substituents on Ligand Properties (e.g., Steric and Electronic Effects)

Substituents on the pyrazole ring can significantly alter the ligand's properties, affecting the stability, geometry, and reactivity of the resulting metal complexes. These effects can be broadly categorized as electronic and steric.

Electronic Effects: The electronic nature of substituents impacts the electron density on the pyrazole ring and, consequently, the donor strength of the nitrogen atoms. Electron-donating groups increase the basicity of the pyrazole ring, enhancing its ability to coordinate to metal ions. mdpi.com Conversely, electron-withdrawing groups decrease the basicity. rsc.org The 1-hydroxyethyl group in this compound is generally considered to be an electron-donating group, which would enhance the coordinating ability of the pyrazole ring.

Steric Effects: The size and position of substituents can impose steric hindrance around the metal center, influencing the coordination number and geometry of the complex. nih.gov Bulky substituents can prevent the coordination of multiple ligands or favor the formation of complexes with lower coordination numbers. uninsubria.it For this compound, the ethanol group at the 3-position introduces some steric bulk, which can affect how the ligand and other molecules pack in the solid state. DFT calculations on related systems have shown that the inclusion of substituents can lead to a significant stabilization of mononuclear forms over dinuclear ones. rsc.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyrazole-based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. Characterization often involves a combination of spectroscopic techniques and single-crystal X-ray diffraction to elucidate the structure and bonding.

Complexation with Various Metal Centers (e.g., Pt(II), Cu(II), Zn(II), Co(II), V(IV))

While specific studies on this compound are limited, the coordination chemistry of analogous pyrazole derivatives with various metal centers is well-documented. Pyrazole-based ligands have been shown to form stable complexes with a wide range of transition metals.

Copper (II): Cu(II) complexes with pyrazole-containing ligands are common. For instance, dimeric copper(II) complexes with pyrazole/thiazine ligands have been synthesized and characterized, showing distorted square pyramidal geometries. rsc.org In other systems, such as with a pyrazole-acetamide ligand, a mononuclear Cu(II) complex was formed where the coordination sphere was completed by two ethanol molecules, highlighting the potential role of the solvent or the ligand's own alcohol functionality. nih.gov

Zinc (II): Zinc(II) readily forms complexes with pyrazole derivatives. Studies on pyrazolone-based Schiff base ligands have yielded both monomeric Zn(II) complexes and one-dimensional coordination polymers. depositolegale.it Zn(II) complexes with 3-amino-5-methylpyrazole (B16524) have also been reported, typically exhibiting tetrahedral geometries. researchgate.net

Cobalt (II): Mononuclear Co(II) complexes with pyrazole ligands have been synthesized, often displaying octahedral geometry. For example, a complex with four 3,5-dimethylpyrazole (B48361) ligands and two water molecules results in a [Co(Hdmpz)₄(H₂O)₂]Cl₂ structure. mdpi.com

Platinum (II): Platinum(II) is known to form square-planar complexes. Research on related N,O-hybrid pyrazole-based ligands has resulted in the synthesis of monomeric and dimeric Pd(II) and Pt(II) complexes. researchgate.net

Vanadium (IV): While less common in the searched literature for this specific class of ligand, vanadium complexes with various nitrogen and oxygen donor ligands are well-established, suggesting that complexation with this compound is feasible.

The general synthetic approach involves combining the ligand and a metal salt (e.g., chlorides, nitrates, acetates) in a solvent like ethanol or methanol, sometimes under reflux conditions. nih.govrevistabionatura.com Single crystals suitable for X-ray diffraction are often obtained by slow evaporation of the solvent.

Structural Diversity and Coordination Geometries of Pyrazole Ethanol Complexes

The ability of this compound to act as a monodentate, bidentate, or bridging ligand, combined with the variable coordination preferences of different metal ions, leads to significant structural diversity.

Complexes can be mononuclear, where a single metal ion is coordinated by one or more ligands, or polynuclear, where bridging pyrazolate anions link multiple metal centers. uninsubria.it The coordination geometry around the metal center is highly variable and depends on the metal ion, the ligand-to-metal ratio, and the presence of other coordinating anions or solvent molecules.

Observed geometries in related pyrazole complexes include:

Octahedral: Common for Co(II) and Ni(II). mdpi.comresearchgate.net

Tetrahedral: Often seen in Zn(II) complexes. researchgate.net

Square Planar: Characteristic of Pt(II) and some Cu(II) complexes. researchgate.netresearchgate.net

Distorted Square Pyramidal: Found in some dimeric Cu(II) species. rsc.org

The table below summarizes representative structural features of complexes with ligands analogous to this compound.

| Metal Center | Ligand System | Observed Geometry | Nuclearity | Reference |

|---|---|---|---|---|

| Co(II) | 3,5-dimethylpyrazole | Octahedral | Mononuclear | mdpi.com |

| Cu(II) | Pyrazole/thiazine | Distorted Square Pyramidal | Dinuclear (bridged) | rsc.org |

| Cu(II) | Pyrazole-acetamide | Octahedral | Mononuclear | nih.gov |

| Zn(II) | Pyrazolone (B3327878) Schiff base | Tetrahedral | Mononuclear / 1D Polymer | depositolegale.it |

| Cd(II) | 3-methyl-1H-pyrazole-4-carboxylic acid | - | 3D Polymer | rsc.org |

Supramolecular Architectures and Metal-Organic Frameworks (MOFs)

The functional groups of this compound make it an excellent candidate for the construction of higher-order structures like supramolecular assemblies and Metal-Organic Frameworks (MOFs).

The key features facilitating the formation of these architectures are:

Hydrogen Bonding: The N-H group of the pyrazole ring and the O-H group of the ethanol substituent are both capable of forming strong hydrogen bonds. These interactions can link individual complex units into one-, two-, or three-dimensional networks. mdpi.commdpi.com The N(pyrazole)–H···N(pyrazolate) hydrogen bond is a particularly robust and well-studied interaction used to form self-assembled dimers and chains. mdpi.com

Bridging Pyrazolate: The deprotonated pyrazolate form of the ligand can bridge metal centers, providing strong, covalent linkages for the construction of robust coordination polymers and MOFs. researchgate.net Pyrazolate-based MOFs are noted for their potential stability, sometimes even in strong alkaline solutions. nih.gov

π-π Stacking: The aromatic pyrazole rings can participate in π-π stacking interactions, which provide additional stabilization to the supramolecular assembly. mdpi.commdpi.com

These non-covalent and coordinative interactions can be programmed to direct the self-assembly of metal complexes into predictable and functional architectures. mdpi.comresearchgate.net Pyrazole-based ligands have been successfully incorporated into MOFs for applications in gas separation, catalysis, and sensing. nih.govrsc.orgdigitellinc.comresearchgate.net The presence of the hydroxyl group in this compound offers an additional functional site within the pores of a potential MOF, which could be exploited for selective guest binding or post-synthetic modification.

Research Findings on the Coordination Chemistry of this compound Remain Limited in Publicly Accessible Literature

Despite a thorough search of available scientific databases and scholarly articles, detailed research findings specifically concerning the coordination chemistry of the compound this compound as a ligand are scarce. Consequently, a comprehensive analysis of its role in the formation of extended networks and the specific non-covalent interactions governing its crystal engineering, as outlined in the requested article structure, cannot be fully provided at this time.

The field of coordination chemistry extensively documents the use of various pyrazole-containing ligands in the construction of coordination polymers and supramolecular architectures. These studies highlight the versatility of the pyrazole moiety as a coordinating agent, readily forming stable complexes with a wide range of metal ions. The nitrogen atoms of the pyrazole ring act as effective donors, facilitating the self-assembly of intricate one-, two-, and three-dimensional structures.

Furthermore, the role of non-covalent interactions, particularly hydrogen bonding, is a well-established principle in the crystal engineering of pyrazole-based coordination compounds. The N-H proton of the pyrazole ring and any additional functional groups, such as the hydroxyl group in this compound, are potential hydrogen bond donors. These interactions, along with π-π stacking of the pyrazole rings, play a crucial role in dictating the final solid-state arrangement of the molecules, influencing properties such as thermal stability and solubility.

However, the specific application and detailed structural analysis of this compound in these contexts are not substantially represented in the reviewed literature. While general principles of pyrazole coordination chemistry suggest that the ethanol substituent could participate in hydrogen bonding to form extended networks, specific crystallographic data and detailed studies on its metal complexes are not available to construct an in-depth and scientifically accurate article as per the requested outline. Further experimental research and publication of findings are required to elucidate the specific coordination behavior and supramolecular chemistry of this compound.

Future Research Directions and Unexplored Avenues

Development of Novel and Highly Efficient Synthetic Methods for Tailored Pyrazole (B372694) Ethanol (B145695) Derivatives

Future research should prioritize the development of more efficient, sustainable, and versatile synthetic routes to 1-(1H-pyrazol-3-yl)ethan-1-ol and its analogues. While traditional methods like the Knorr pyrazole synthesis are established, they often suffer from limitations such as harsh conditions or the formation of regioisomeric mixtures, which can be difficult to separate. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) as solvents has been shown to dramatically increase regioselectivity in some pyrazole formations. conicet.gov.ar

A significant area for advancement lies in the adoption of continuous-flow chemistry. Flow chemistry offers enhanced safety, reduced reaction times, and the ability to handle hazardous intermediates by generating them in situ. eurasianjournals.com For instance, a continuous-flow setup for pyrazole synthesis decreased the total reaction time from 16 hours to just 30 minutes. eurasianjournals.com Future work could focus on designing multi-step continuous flow systems for the synthesis of complex, tailored pyrazole ethanol derivatives, integrating steps like C-C bond formation and functional group interconversion seamlessly.

Furthermore, exploring novel catalytic systems is crucial. This includes the use of transition-metal catalysts for cross-coupling reactions to introduce diverse substituents onto the pyrazole ring. conicet.gov.ar Environmentally friendly approaches, such as using nano-ZnO as a catalyst, have shown promise by offering excellent yields (95%), short reaction times, and simple work-up procedures in the synthesis of other pyrazole derivatives. nih.gov Research into one-pot multicomponent reactions, which enhance atom economy by combining several starting materials in a single operation, will be instrumental in creating a diverse library of pyrazole ethanol derivatives with varied steric and electronic properties for material science applications. nih.gov

Table 1: Comparison of Synthetic Methodologies for Pyrazole Derivatives

| Methodology | Key Advantages | Potential for Pyrazole Ethanols |

|---|---|---|

| Knorr Cyclocondensation | Well-established, readily available precursors. | Optimization needed to control regioselectivity. |

| Multicomponent Reactions | High atom economy, operational simplicity, product diversity. | Promising for generating libraries of tailored derivatives. |

| Transition-Metal Catalysis | Versatility in introducing functional groups. | Allows for precise functionalization of the pyrazole core. |

| Continuous-Flow Chemistry | Enhanced safety, reduced reaction times, scalability. eurasianjournals.comeurjchem.com | Ideal for efficient and safe production of key intermediates and final products. |

| Green Catalysis (e.g., nano-ZnO) | Environmentally friendly, high yields, easy work-up. nih.gov | Offers a sustainable route for synthesis. |

Application of Advanced In-Situ Characterization Techniques During Reaction Progress

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis of this compound is essential for process optimization. Traditional analytical methods typically characterize the final product. Future research should leverage advanced in-situ and operando spectroscopic techniques to monitor reactions in real-time.

Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters (CPP) and critical quality attributes (CQA). researchgate.netnih.gov Techniques such as in-situ Fourier-Transform Infrared Spectroscopy (FTIR), Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) can provide continuous data on the concentration of reactants, intermediates, and products throughout the reaction. researchgate.net For example, kinetic studies on the Knorr pyrazole synthesis have been successfully conducted using 19F NMR spectroscopy and transient flow experiments, revealing complex reaction pathways, including autocatalysis and unexpected intermediates. eurjchem.comresearchgate.net

Operando spectroscopy, which combines in-situ characterization with simultaneous measurement of catalytic activity, is a particularly powerful methodology. ucl.ac.ukdigitellinc.comnih.gov An operando setup combining Raman spectroscopy with Gas Chromatography (GC) or Mass Spectrometry (MS) could allow for the direct correlation of structural changes in the catalyst or intermediates with the reaction's output, providing invaluable mechanistic insights. nih.gov Applying these advanced analytical tools will enable the identification of rate-determining steps, the detection of transient species, and the optimization of reaction conditions to maximize yield and purity. eurjchem.comresearchgate.net

Table 2: Advanced In-Situ Characterization Techniques for Reaction Monitoring

| Technique | Type of Information Provided | Application in Pyrazole Synthesis |

|---|---|---|

| In-situ FTIR/Raman Spectroscopy | Real-time concentration of functional groups, identification of intermediates. researchgate.netjohnshopkins.edu | Monitoring the consumption of carbonyls and formation of the pyrazole ring. |

| In-situ NMR Spectroscopy | Detailed structural information on species in solution, reaction kinetics. researchgate.net | Elucidating reaction mechanisms and quantifying regioisomer formation. |

| Transient Flow Analysis | Precise kinetic data, especially for fast reactions. eurjchem.comeurasianjournals.com | Uncovering complex kinetics and identifying autocatalytic pathways. |

| Operando MS/GC | Real-time analysis of volatile products and reactants. ucl.ac.ukresearchgate.net | Quantifying reaction performance and selectivity simultaneously with spectroscopic data. |

Comprehensive Multi-Scale Computational Modeling for Reaction Prediction and Material Design

Computational chemistry offers powerful predictive tools that can accelerate the discovery and optimization of synthetic routes and new materials. eurasianjournals.comeurasianjournals.com Future research should employ comprehensive computational modeling to investigate this compound and its derivatives.

Density Functional Theory (DFT) calculations can be used to explore reaction mechanisms in detail. eurjchem.comresearchgate.netresearchgate.net DFT can elucidate the electronic structure of reactants and transition states, predict activation energies, and explain the regioselectivity observed in pyrazole synthesis. eurjchem.comnih.gov For example, computational studies have been used to investigate the equilibrium geometry and stability of pyrazole derivatives, providing insights into their electronic properties through analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. eurjchem.comresearchgate.net This approach can be used to screen potential catalysts and reaction conditions virtually, saving significant experimental time and resources.

Beyond reaction modeling, multi-scale modeling can bridge the gap between molecular properties and macroscopic material performance. ucl.ac.ukdigitellinc.comresearchgate.netnih.gov This hierarchical approach combines quantum mechanical methods (like DFT) for describing electronic interactions at the active site with classical force fields and process-level simulations. researchgate.netnih.gov Such models are essential for designing novel coordination compounds and materials based on this compound. For instance, modeling can predict the coordination geometry, stability, and electronic properties of metal complexes, guiding the design of new catalysts or functional materials with desired optical or electronic characteristics. mdpi.commdpi.com These computational tools will be indispensable for the rational design of materials for specific technological applications. researchgate.netresearchgate.net

Exploration of this compound and its Coordination Compounds in New Chemical Technologies (excluding biological applications)

The unique structure of this compound, featuring a pyrazole ring (a classic N-donor ligand) and a hydroxyl group on the ethyl substituent (an O-donor), makes it an attractive bidentate ligand for creating novel coordination compounds. Future research should focus on synthesizing and characterizing metal complexes of this ligand and exploring their applications in non-biological chemical technologies.

Catalysis: Pyrazole-based ligands are known to form stable complexes that can act as catalysts for a variety of organic transformations. The N,O-donor set of this compound could be used to design unique catalysts. For example, copper complexes with nitrogen-based heterocyclic ligands have been investigated for their ability to mimic catecholase activity. Future work could explore the potential of manganese, iron, cobalt, or copper complexes of this ligand in selective oxidation reactions or C-C coupling catalysis. The modular nature of the ligand allows for the synthesis of derivatives with different electronic and steric properties, enabling the fine-tuning of the catalyst's activity and selectivity.

Functional Materials: Pyrazole derivatives have found applications as dye molecules and in polymer light-emitting diodes. The coordination compounds of this compound with transition metals or lanthanides could exhibit interesting photophysical properties. Research into their luminescence, photochromism, or sensing capabilities could lead to the development of new materials for optical devices, sensors, or smart coatings. For example, pyrazole-based ligands have been used to create luminescent lanthanide coordination polymers. The specific structure of this compound could lead to complexes with unique emission properties. Furthermore, the ability of the pyrazole moiety to participate in hydrogen bonding and π-π stacking could be exploited to construct novel supramolecular assemblies and metal-organic frameworks (MOFs) with tailored porosity and functionality for applications in gas storage or separation.

Q & A

Q. Basic Research Focus

- PPE : Nitrile gloves, lab coats, and safety goggles (EN 166 standard) prevent dermal/ocular exposure .

- Ventilation : Fume hoods minimize inhalation risks (H335: respiratory irritation).

- First Aid : Immediate rinsing (15+ minutes for eyes) and medical consultation for ingestion (H302: harmful if swallowed) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.